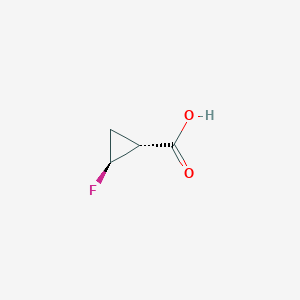

(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid

描述

(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with the molecular formula C₄H₅FO₂ (MW: 104.08 g/mol) and CAS number 167073-08-7 . It exhibits a trans-configuration (1R,2S), distinguishing it from its cis-isomer (1S,2S) (CAS 105919-34-4) . Key physicochemical properties include:

- Density: 1.35 g/cm³

- Boiling point: ~202.3°C

- Acidity: Enhanced due to fluorine's electronegativity, lowering the carboxylic acid pKa compared to non-fluorinated analogs.

This compound is pivotal in medicinal chemistry, particularly in designing protease inhibitors and ligands for integrin receptors .

属性

IUPAC Name |

(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQKMZGKYVDMCT-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674244 | |

| Record name | (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167073-08-7, 130340-04-4 | |

| Record name | Cyclopropanecarboxylic acid, 2-fluoro-, (1R-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167073-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Simmons-Smith Reaction with Chiral Auxiliaries

The modified Simmons-Smith reaction utilizes diethylzinc and a chiral iodomethylzinc reagent to cyclopropanate α-fluoroacrylic acid derivatives. A study demonstrated that (E)-3-fluoroacrylic acid, when treated with (R,R)-Jacobsen’s bisoxazoline-copper complex, yields the cyclopropane with 92% enantiomeric excess (ee). The reaction proceeds via a carbene transfer mechanism, where the fluorine atom’s electronegativity stabilizes the transition state.

Reaction Conditions

Rhodium-Catalyzed Cyclopropanation

Rhodium complexes with phosphine ligands enable cyclopropanation of vinyl fluorides. For example, methyl 2-fluoropropenoate reacts with diazomethane under Rh₂(S-PTAD)₄ catalysis to afford the cyclopropane ester, which is hydrolyzed to the carboxylic acid. This method achieves higher yields (85%) but requires stringent control of diazomethane stoichiometry.

Diastereoselective Fluorination of Cyclopropane Intermediates

Post-cyclopropanation fluorination offers an alternative pathway, though it faces challenges in regioselectivity.

Electrophilic Fluorination with N-Fluorobenzenesulfonimide (NFSI)

Cyclopropane-1-carboxylic acid esters undergo fluorination using NFSI in the presence of a palladium catalyst. The trans-diastereoselectivity arises from the preferential attack of the electrophilic fluorine on the less hindered face. Subsequent hydrolysis with lithium hydroxide yields the target compound.

Typical Procedure

- Cyclopropane ester (1.0 equiv), NFSI (1.5 equiv), Pd(OAc)₂ (3 mol%), DMF, 80°C, 12 h.

- Hydrolysis: LiOH (2.0 equiv), THF/H₂O (3:1), rt, 4 h.

Enzymatic Kinetic Resolution of Racemic Mixtures

Racemic trans-2-fluorocyclopropane-1-carboxylic acid (CAS 130340-04-4) can be resolved using lipases. Pseudomonas fluorescens lipase selectively hydrolyzes the (1S,2R)-enantiomer of the methyl ester, leaving the desired (1R,2S)-ester intact.

Optimized Parameters

- Enzyme: P. fluorescens lipase (Amano AK)

- Substrate: Racemic methyl ester (100 mM)

- Buffer: Phosphate (pH 7.0), 30°C

- Conversion: 48% (50% theoretical maximum)

- ee of remaining ester: >99%

Hydrolysis of (1R,2S)-2-Fluorocyclopropane-1-Carboxylate Esters

The patent literature highlights lithium hydroxide-mediated hydrolysis as a critical step in large-scale synthesis. Ethyl (1R,2S)-2-fluorocyclopropane-1-carboxylate, obtained via asymmetric methods, undergoes saponification to yield the carboxylic acid with >97% purity.

Hydrolysis Conditions

- Ester (1.0 equiv), LiOH·H₂O (2.5 equiv)

- Solvent: THF/MeOH/H₂O (4:4:2)

- Temperature: 0°C → rt, 3 h

- Yield: 95%

Ring-Opening of Fluorinated Epoxides

Though less common, epoxide ring-opening with fluorinating agents provides access to cyclopropane precursors. For instance, 2-fluoro-1,2-epoxypropane reacts with malonic acid derivatives under Lewis acid catalysis to form the cyclopropane ring.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | ee/dr | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Cyclopropanation | 78–85 | 92% ee | High | Moderate |

| Diastereoselective Fluorination | 65 | 8:1 dr | Medium | Low |

| Enzymatic Resolution | 48 | >99% ee | Low | High |

| Ester Hydrolysis | 95 | N/A | High | High |

Data synthesized from Refs.

化学反应分析

Carboxylic Acid Reactivity

The carboxylic acid group participates in typical acid-base and derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

-

Amidation : Couples with amines via carbodiimide-mediated reactions (e.g., EDC/HOBt) to generate carboxamides .

Fluorine Substitution

The C–F bond undergoes selective substitution under basic or nucleophilic conditions:

-

Hydrolysis : Forms cyclopropanol derivatives when treated with aqueous NaOH .

-

Nucleophilic displacement : Reacts with NaN₃ in DMF to yield azido derivatives.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring is susceptible to ring-opening under specific conditions:

Stereochemical Influence on Reactivity

The (1R,2S) configuration dictates reaction outcomes:

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

- The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural properties allow for the introduction of fluorine into various chemical frameworks, enhancing the biological activity of the resulting compounds.

Synthetic Routes

- Several synthetic methods have been developed for producing (1R,2S)-2-fluorocyclopropane-1-carboxylic acid. These methods often focus on optimizing yields and selectivity for the desired stereoisomer. For instance, the dehalogenation of 1-chloro-2-fluorocyclopropane-1-carboxylic acid esters using sodium borohydride has been documented as an effective route .

Biological Applications

Pharmaceutical Development

- This compound has been explored in the development of new pharmaceutical agents. It has shown promise as a substituent in quinolone derivatives, which exhibit strong antibacterial activity while maintaining safety profiles . The incorporation of the 1,2-cis-2-fluorocyclopropyl group enhances the efficacy of these compounds against various bacterial strains.

Metabolic Stability

- Fluorinated compounds like this compound are known for their enhanced metabolic stability. This property is particularly valuable in drug design as it can lead to longer-lasting therapeutic effects and reduced degradation in biological systems.

Agricultural Chemistry

Agrochemical Applications

- The compound is also utilized in the synthesis of agrochemicals. Its ability to modify biological activity makes it a suitable candidate for developing herbicides and pesticides that require specific action mechanisms against target organisms .

Case Studies

作用机制

The mechanism of action of (1R,2S)-2-Fluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions . The cyclopropane ring provides rigidity, which can influence the compound’s overall conformation and reactivity.

相似化合物的比较

Fluorinated Cyclopropane Carboxylic Acids

Key Differences :

- Stereochemistry : The trans-configuration of (1R,2S)-2-fluoro analog allows optimal spatial placement for receptor binding, unlike the cis-isomer .

- Electron Effects : Difluoro substitution (e.g., 2,2-difluoro) increases electron-withdrawing effects, stabilizing the carboxylate anion and altering pharmacokinetics .

Aryl-Substituted Cyclopropane Carboxylic Acids

Key Insights :

Amino Acid-Functionalized Cyclopropanes

Comparison :

- Vinyl-ACCA: The amino and vinyl groups in vinyl-ACCA are critical for irreversible binding to HCV protease, unlike the fluorine in (1R,2S)-2-fluoro analog, which may enhance reversible interactions .

生物活性

(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid is a fluorinated derivative of cyclopropane carboxylic acid characterized by its unique molecular structure, which includes a cyclopropane ring, a carboxylic acid functional group, and a fluorine atom. The stereochemistry of this compound plays a critical role in its biological activity, influencing its interaction with various biological targets.

The compound has the molecular formula CHFO and a molecular weight of approximately 104.08 g/mol. The presence of the fluorine atom imparts distinct electronic properties that enhance the compound's lipophilicity and metabolic stability, making it an interesting candidate in medicinal chemistry.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The fluorine atom can enhance binding affinity through strong hydrogen bonds and electrostatic interactions, potentially leading to improved selectivity for biological targets compared to non-fluorinated analogs .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, suggesting applications in treating infections caused by specific pathogens.

- Anticancer Properties : Studies have demonstrated that fluorinated cyclopropane derivatives can act as effective inhibitors of cancer-related kinases such as c-Met and VEGFR-2. For instance, analogs of cabozantinib containing fluorocyclopropane moieties displayed enhanced in vitro profiles compared to their parent compounds .

1. Anticancer Activity

A study investigated the anticancer effects of this compound analogs against liver cancer cells. The results indicated that the fluorinated compounds exhibited significantly higher selectivity and potency against Hep G2 cells compared to noncancerous HEK293 cells. Specifically, the selectivity margin was over tenfold for one analog compared to threefold for cabozantinib, highlighting the potential of these compounds in developing less toxic cancer therapies .

2. Antimicrobial Potential

Another study highlighted the antimicrobial properties of this compound derivatives. These compounds demonstrated effectiveness against various bacterial strains, suggesting their utility as synthetic antibacterial agents .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound and its analogs:

| Activity | Compound | Effectiveness |

|---|---|---|

| Antimicrobial | This compound | Inhibits growth of specific bacterial pathogens |

| Anticancer | Cabozantinib analogs with fluorocyclopropane | Improved selectivity and potency against liver cancer cells |

| Metabolic Stability | Fluorinated compounds | Enhanced stability in biological systems |

常见问题

Q. What are the key considerations for synthesizing (1R,2S)-2-fluorocyclopropane-1-carboxylic acid with high stereochemical purity?

Stereochemical control in synthesis requires precise reaction conditions. Cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) is critical, with chiral ligands or auxiliaries guiding the (1R,2S) configuration . For example, fluorination steps may involve nucleophilic substitution with fluorine sources under controlled temperatures (e.g., −78°C to 0°C) to minimize racemization. Post-synthesis, chiral chromatography or crystallization can isolate the desired enantiomer .

Q. How can researchers characterize the stereochemistry and purity of this compound?

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

- NMR Spectroscopy : and NMR analyze coupling constants (e.g., and ) to confirm cyclopropane ring geometry and fluorine orientation .

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal structures .

- Optical Rotation : Measures specific rotation ([α]) against known standards to verify enantiomeric excess .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store at 2–8°C in airtight, moisture-free containers to prevent hydrolysis of the cyclopropane ring or decarboxylation. Desiccants (e.g., silica gel) and inert atmospheres (N or Ar) further enhance stability .

Advanced Questions

Q. How does fluorination impact the electronic and steric properties of cyclopropane carboxylic acids in medicinal chemistry?

The electronegative fluorine atom induces dipole moments, enhancing binding affinity to target proteins (e.g., enzyme active sites). The small atomic radius of fluorine minimizes steric hindrance, allowing precise interactions in hydrophobic pockets. For example, fluorocyclopropane derivatives exhibit improved metabolic stability compared to non-fluorinated analogs due to reduced CYP450 enzyme recognition .

Q. What mechanistic insights explain the decomposition pathways of fluorinated cyclopropane derivatives under physiological conditions?

Fluorocyclopropanes can undergo ring-opening via acid-catalyzed hydrolysis or enzymatic cleavage (e.g., by 1-aminocyclopropane-1-carboxylate deaminase). Studies using isotopically labeled compounds (e.g., -HO) and kinetic isotope effects reveal protonation at the cyclopropane ring as the rate-limiting step, with fluorine stabilizing transition states through inductive effects .

Q. How can researchers resolve contradictions in biological activity data for fluorocyclopropane derivatives?

- Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic inhibition assays vs. cell-based viability tests) .

- Structural Analysis : Compare X-ray co-crystal structures of active vs. inactive derivatives to identify critical binding motifs .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic interactions and guide structural optimization .

Q. What synthetic strategies enable the incorporation of this compound into peptide mimetics or enzyme inhibitors?

- Solid-Phase Peptide Synthesis (SPPS) : Use protected derivatives (e.g., tert-butyl esters) to incorporate the fluorocyclopropane moiety into peptide backbones without racemization .

- Cross-Coupling Reactions : Suzuki-Miyaura couplings introduce aryl/heteroaryl groups to the cyclopropane ring for modulating bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。